molecular formula C17H15N3O2S B2954034 N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide CAS No. 392244-91-6

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide

Cat. No.: B2954034
CAS No.: 392244-91-6
M. Wt: 325.39
InChI Key: NAYMNWFIJNHLJA-UHFFFAOYSA-N
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Description

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide (CID 4549476) is a synthetic organic compound with the molecular formula C17H15N3O2S, built around the 1,3,4-thiadiazole scaffold . This heterocyclic system is extensively investigated in medicinal chemistry due to its notable aromaticity, in vivo stability, and low toxicity in higher vertebrates, making it a valuable template for drug discovery . The 1,3,4-thiadiazole core is a recognized pharmacophore for central nervous system (CNS) activity. Its intrinsic features—including an electron-donor group, a hydrophobic aryl ring, and a hydrogen bonding domain—are crucial for interacting with neurological targets . Furthermore, derivatives of this scaffold are known for their ability to cross the blood-brain barrier, making them particularly suitable for neuroscience research . Primarily, this compound serves as a key intermediate for researchers exploring new anticonvulsant agents. The 1,3,4-thiadiazole moiety has demonstrated potent anticonvulsant effects in various studies, with proposed mechanisms of action involving the potentiation of GABAergic signaling, such as the release of chloride ions via the GABAA receptor pathway, which helps prevent abnormal neuronal firing in the brain . Beyond neuroscience, the 1,3,4-thiadiazole scaffold exhibits a broad spectrum of other biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties, highlighting its utility in multiple therapeutic areas . This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-12-7-5-6-10-14(12)16-19-20-17(23-16)18-15(21)11-22-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYMNWFIJNHLJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide typically involves the reaction of 2-phenoxyacetic acid with thiosemicarbazide, followed by cyclization to form the 1,3,4-thiadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

Mechanism of Action

The mechanism of action of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is known to disrupt processes related to DNA replication, which can inhibit the growth and proliferation of bacterial and cancer cells. This disruption is primarily due to the bioisosteric nature of the 1,3,4-thiadiazole ring, which mimics the structure of pyrimidine bases in DNA .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the thiadiazole ring and the acetamide side chain. These modifications significantly alter melting points, solubility, and synthetic yields:

Compound Name Substituents (Thiadiazole Position 5) Acetamide Side Chain Melting Point (°C) Yield (%) Reference
Target Compound 2-Methylphenyl 2-Phenoxy Not Reported Not Reported
5e () 4-Chlorobenzylthio 5-Isopropyl-2-methylphenoxy 132–134 74
5f () Methylthio 2-Isopropyl-5-methylphenoxy 158–160 79
Y206-4794 () 4-Methoxyphenyl 2-Methylphenyl Not Reported Not Reported
4y () Ethyl p-Tolylamino-thiadiazole Not Reported Not Reported

Key Observations :

  • Melting Points : Bulkier substituents (e.g., benzylthio in 5h, ) reduce melting points (133–135°C) compared to smaller groups like methylthio (158–160°C in 5f) . The target compound’s 2-methylphenyl group may confer a moderate melting point (~130–140°C), similar to 5e.
  • Electronic Effects : Electron-withdrawing groups (e.g., 4-chloro in 5e) enhance stability, while electron-donating groups (e.g., methoxy in Y206-4794) may improve solubility .
Anticancer Activity
  • Compound 4y (): Exhibits potent cytotoxicity against MCF-7 (IC₅₀ = 0.084 mM) and A549 (IC₅₀ = 0.034 mM) cells, attributed to its p-tolylamino-thiadiazole moiety enhancing aromatase inhibition .
Antimicrobial and Antioxidant Potential
  • Thiadiazoles with sulfanyl/acetyl groups (e.g., 5e–5m, ) show moderate-to-high antibacterial activity against Staphylococcus aureus .
  • Antioxidant activity is observed in compounds with electron-rich aryl groups (), which the target compound’s phenoxy moiety may replicate .

Structure-Activity Relationships (SAR)

  • Thiadiazole Substituents: Methyl/Phenyl Groups: Enhance lipophilicity and membrane permeability (e.g., 5f’s 2-isopropyl-5-methylphenoxy group vs. 5k’s 2-methoxyphenoxy) . Sulfur-containing Groups: Thioethers (e.g., benzylthio in 5h) improve metabolic stability compared to ethers .
  • Acetamide Side Chains: Phenoxy vs. Aryl: Phenoxy groups (target compound) may offer better π-π stacking in protein binding compared to purely aliphatic chains (e.g., 5g’s ethylthio group) .

Biological Activity

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula: C_{22}H_{19}N_{3}O_{3}S
  • IUPAC Name: this compound

This compound features a thiadiazole ring and a phenoxyacetamide moiety, which are critical for its biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The thiadiazole and phenoxy groups can bind to various enzymes or receptors, potentially inhibiting their activity. This inhibition can lead to:

  • Disruption of cell division processes
  • Induction of apoptosis in cancer cells
  • Modulation of signaling pathways related to cancer progression

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to thiadiazoles and oxadiazoles. For instance:

  • In Vitro Studies : A study evaluated the cytotoxic effects of various thiadiazole derivatives against different cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Compounds similar to this compound demonstrated significant inhibition of cell proliferation with IC50 values indicating potency comparable to established chemotherapeutics like doxorubicin .
  • Apoptosis Induction : Research has shown that certain thiadiazole derivatives can induce apoptosis through the activation of caspase enzymes. For example, derivatives similar to this compound have been reported to enhance caspase 3 and 9 activities in treated cancer cells, suggesting a mechanism where these compounds promote programmed cell death .

Data Table: Biological Activity Overview

StudyCell LineIC50 (µM)Mechanism
Study 1MCF-70.37Apoptosis via caspases
Study 2HeLa0.73Cell cycle arrest at sub-G1 phase
Study 3A5490.95Inhibition of proliferation

Case Study 1: Cytotoxicity Evaluation

A series of derivatives were synthesized and tested for their cytotoxicity against human cancer cell lines. The results indicated that compounds bearing the thiadiazole moiety exhibited enhanced cytotoxic effects compared to their non-thiadiazole counterparts. Specifically, this compound showed significant activity against HeLa cells with an IC50 value lower than that of sorafenib (IC50 = 7.91 µM), indicating its potential as a more effective therapeutic agent .

Case Study 2: Mechanistic Insights

Another investigation focused on understanding the mechanistic pathways influenced by this compound. Flow cytometry analyses revealed that treatment with this compound led to an increase in apoptotic cells and a marked decrease in viable cells across multiple cancer types. This suggests that the compound may effectively target various stages of cancer cell survival .

Q & A

Q. How can the synthesis of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide be optimized for academic research?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 2-chloro-N-phenylacetamide derivatives with sodium azide in a toluene-water solvent system (8:2 ratio) for 5–7 hours, followed by purification via crystallization (ethanol) or column chromatography, is a common approach . Adjusting reaction time, solvent polarity, and stoichiometric ratios of reagents (e.g., NaN₃) can improve yields. Monitoring via TLC (hexane:ethyl acetate, 9:1) ensures reaction completion .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for the phenoxy group (δ 6.8–7.4 ppm for aromatic protons), acetamide carbonyl (δ ~165–170 ppm), and thiadiazole ring carbons (δ ~150–160 ppm) .
  • FT-IR : Identify key functional groups: N–H stretch (~3200 cm⁻¹ for amide), C=O (~1680 cm⁻¹), and C–S (~650 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How should stability and storage conditions be managed for this compound?

  • Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the acetamide or thiadiazole moieties. Conduct accelerated degradation studies under varying pH (e.g., 1.2 HCl, pH 7.4 PBS) and UV light exposure to identify degradation pathways .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, low resolution) be resolved during structural analysis?

  • Methodological Answer : Use SHELXL for refinement, employing restraints for disordered regions (e.g., methylphenyl groups). For twinned data, apply the TWIN and BASF commands to model twin domains. High-resolution data (≤ 0.8 Å) allows anisotropic refinement of non-H atoms, while hydrogen bonding networks can be validated using PLATON .

Q. What computational strategies predict biological targets for this compound?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina, Glide) : Dock the compound into active sites of enzymes like carbonic anhydrase (homology to acetazolamide) or glutaminase (via thiadiazole interactions). Use PyMOL for visualizing binding poses .
  • Molecular Dynamics (GROMACS) : Simulate ligand-protein stability over 100 ns to assess binding free energy (MM-PBSA) and conformational flexibility .

Q. How can structure-activity relationships (SAR) be systematically analyzed for anticancer activity?

  • Methodological Answer : Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups on the phenyl ring) and test against cancer cell lines (e.g., MCF-7, A549) via MTT assays. Correlate IC₅₀ values with computational descriptors (e.g., logP, polar surface area) using QSAR models .

Q. How should contradictory bioassay results (e.g., variable IC₅₀ values) be addressed?

  • Methodological Answer :
  • Purity Validation : Recheck via HPLC (≥95% purity) to exclude impurities affecting activity .
  • Assay Standardization : Use consistent cell passage numbers, serum-free conditions, and control compounds (e.g., cisplatin for cytotoxicity) .
  • Dose-Response Curves : Perform triplicate experiments with nonlinear regression analysis (GraphPad Prism) .

Q. What methodologies evaluate enzyme inhibition mechanisms (e.g., carbonic anhydrase)?

  • Methodological Answer :
  • Enzyme Kinetics : Measure initial reaction rates (UV-Vis) at varying substrate concentrations (Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

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